1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
Description
1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts significant rigidity and stability. The presence of the 3,5-dichlorophenyl and iodine substituents further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDFPRSWYMIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a precursor. The synthetic route can be summarized as follows:
Radical Multicomponent Carboamination: This method involves the reaction of [1.1.1]propellane with iodine to form 1,3-diiodobicyclo[1.1.1]pentane. This intermediate is then reacted with 3,5-dichlorophenyl magnesium bromide under controlled conditions to yield the desired compound.
Flow Photochemical Addition: Another method involves the photochemical addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core. The core is then functionalized with iodine and 3,5-dichlorophenyl groups.
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Cross-Coupling Reactions: The iodine substituent makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates.
Material Science: The compound is used in the development of molecular rods, liquid crystals, and supramolecular linker units.
Chemical Biology: It is employed in the synthesis of biologically relevant targets, such as peptides and nucleosides.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is primarily based on its ability to act as a bioisostere. By mimicking the structure of phenyl rings, it can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound is a key intermediate in the synthesis of various bicyclo[1.1.1]pentane derivatives.
1-(4-Bromophenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with a bromophenyl group, it exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and enhance its utility in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
